6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Description
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVAXAVZRQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-fluoronaphthalene with a reducing agent to form the tetrahydro derivative, which is then reacted with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding amine or hydrocarbon derivatives.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 6-fluoro-THN derivatives and related tetralin amines allow for comparative analysis based on substituent effects, stereochemistry, and physicochemical properties. Below is a detailed comparison:
Key Comparison Points
In contrast, the 7-nitro derivative (CAS 175871-06-4) introduces stronger electron withdrawal, which may reduce basicity compared to the fluoro analog . Electron-Donating Groups (e.g., -OCH₃): The 6-methoxy group increases electron density, enhancing the amine’s basicity and solubility in polar solvents .
Stereochemistry :
- Enantiomers like (R)- and (S)-6-fluoro-THN-1-amine (CAS 1373232-18-8 and 1213465-25-8) exhibit distinct pharmacological profiles. For instance, (R)-isomers are often prioritized in drug development for target specificity .
Molecular Weight and Functionalization: The addition of functional groups (e.g., -NO₂, -OH) increases molecular weight and alters physicochemical properties. For example, 2-amino-6-fluoro-THN-1-ol HCl (CAS 600647-50-5) has a hydroxyl group that improves water solubility but may reduce membrane permeability .
Synthetic Utility :
- 6-Fluoro-THN-2-ylamine HCl serves as a versatile intermediate for introducing fluorine into polycyclic frameworks. In contrast, 6-methoxy derivatives are preferred for studying serotonin receptor analogs due to their electron-rich aromatic systems .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride, with CAS number 173996-44-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H13ClFN
- Molecular Weight : 201.67 g/mol
- CAS Number : 173996-44-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties that make it a candidate for further research.
Antimicrobial Activity
Recent studies have shown that derivatives of naphthalene compounds possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine | Antimicrobial | 10 - 29 | 6 - 25 |
The compound's structure allows it to interact with bacterial membranes and inhibit essential processes such as cell wall synthesis and DNA replication .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the potential of this compound against various cancer cell lines. The results indicate that it may exhibit significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia Cells (CEM) | 0.13 ± 0.06 |
| Ehrlich’s Ascites Carcinoma (EAC) | Moderate to high activity |
The compound's cytotoxicity suggests it could be explored as a chemotherapeutic agent .
Case Studies
- Study on Antimicrobial Activity : A series of naphthalene derivatives were synthesized and tested for their antimicrobial properties. The study found that the presence of fluorine in the structure significantly enhanced the antimicrobial efficacy compared to non-fluorinated analogs .
- Cytotoxicity Assessment : In a comparative study involving various naphthalene derivatives, this compound showed a higher cytotoxic effect on cancer cell lines compared to standard drugs like 5-fluorouracil .
Potential Therapeutic Applications
Given its biological activities, this compound may have applications in:
- Antimicrobial therapies : Targeting resistant bacterial strains.
- Cancer treatment : As a potential chemotherapeutic agent due to its cytotoxic properties.
Q & A
Q. What synthetic routes are recommended for preparing 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride?
Methodological Answer: A common approach involves functionalizing the naphthalene core via nucleophilic substitution or reductive amination. For example:
- Step 1 : Fluorination of the naphthalene precursor using fluorinating agents (e.g., Selectfluor®) under inert conditions.
- Step 2 : Reduction of the intermediate ketone or imine using catalysts like Pd/C or NaBH in polar aprotic solvents (e.g., DMF).
- Step 3 : Hydrochloride salt formation via acidification with HCl in ethanol.
Key Parameters (based on analogous syntheses):
| Parameter | Condition |
|---|---|
| Solvent | DMF or THF |
| Base | KCO |
| Reaction Time | 2–6 hours |
| Monitoring Method | TLC (n-hexane:EtOAc, 9:1) |
Validation : Confirm intermediate purity via NMR and mass spectrometry before proceeding to salt formation.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify fluorination position and amine proton integration.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : Compare experimental [M+H] peaks with theoretical molecular weights (e.g., M.W. 165.21 for the free base) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% of theoretical values).
Note : Contaminants like unreacted precursors or side-products (e.g., over-reduced analogs) require iterative purification via recrystallization or column chromatography .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or fluorinated bond degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence.
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol; avoid aqueous buffers unless stability under physiological pH (e.g., 7.4) is confirmed via accelerated degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer:
- Scenario : Discrepancies in -NMR integration ratios or unexpected shifts.
- Step 1 : Perform -NMR DEPT experiments to assign quaternary carbons adjacent to fluorine.
- Step 2 : Use computational chemistry (e.g., DFT calculations via Gaussian) to predict chemical shifts and compare with experimental data .
- Step 3 : Validate via X-ray crystallography if crystalline derivatives are obtainable.
Example : If fluorine-induced deshielding alters aromatic proton signals, compare experimental shifts with literature analogs (e.g., 6-methoxy-tetralone derivatives ).
Q. What strategies optimize the compound’s reactivity in catalytic asymmetric synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases to separate enantiomers.
- Catalytic Systems : Screen palladium or ruthenium complexes (e.g., Josiphos ligands) for asymmetric hydrogenation of precursor ketones.
- Kinetic Analysis : Monitor enantiomeric excess (ee) via chiral HPLC and optimize reaction time/temperature to minimize racemization .
Q. Data-Driven Design :
| Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| Pd/(R)-BINAP | 92 | 12 |
| Ru/TsDPEN | 85 | 8 |
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding affinity to target receptors (e.g., serotonin transporters) using GROMACS or AMBER.
- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability) .
Case Study : Fluorine’s electronegativity may enhance metabolic stability but reduce solubility—balance via prodrug design (e.g., phosphate esters) .
Q. What experimental frameworks address batch-to-batch variability in biological assays?
Methodological Answer:
- Quality Control (QC) : Implement strict HPLC purity thresholds (>98%) and NMR lot-specific profiling.
- Biological Replicates : Use triplicate assays with internal controls (e.g., known agonists/antagonists) to normalize data.
- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish compound effects from experimental noise .
Example : If IC values vary across batches, re-evaluate synthesis conditions (e.g., residual solvent levels via GC-MS) .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners.
- Pathway Analysis : Integrate RNA-seq or proteomics data to map downstream signaling effects (e.g., MAPK/ERK activation).
- In Vivo Validation : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, correlating plasma concentrations with efficacy .
Note : Fluorine’s impact on bioavailability requires dose-ranging studies to avoid off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
